6-Bromo-4-chloro-2,3-difluorobenzoic acid
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Overview
Description
6-Bromo-4-chloro-2,3-difluorobenzoic acid is an organic compound with the molecular formula C₇H₂BrClF₂O₂ It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,3-difluorobenzoic acid typically involves the halogenation of a benzoic acid derivativeThe reaction conditions often include the use of n-butyllithium as a base and carbon dioxide as the carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2,3-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
6-Bromo-4-chloro-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzoic acid
- 1-Bromo-2,4-difluorobenzene
- 6-Bromo-3-chloro-2,4-difluorobenzoic acid
Uniqueness
6-Bromo-4-chloro-2,3-difluorobenzoic acid is unique due to its specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties. This unique structure makes it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
6-bromo-4-chloro-2,3-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVDLHNLXHTOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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